REACTION_SMILES
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[CH3:18][CH2:19][OH:20].[CH3:1][NH2:2].[Cl:3][c:4]1[cH:5][c:6]([CH2:10][c:11]2[cH:12][cH:13][c:14]([NH2:17])[cH:15][cH:16]2)[n:7][cH:8][n:9]1>>[CH3:1][NH:2][c:4]1[cH:5][c:6]([CH2:10][c:11]2[cH:12][cH:13][c:14]([NH2:17])[cH:15][cH:16]2)[n:7][cH:8][n:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Cc2cc(Cl)ncn2)cc1
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Name
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Type
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product
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Smiles
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CNc1cc(Cc2ccc(N)cc2)ncn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |